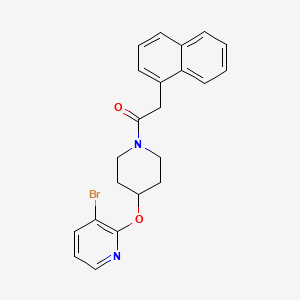

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O2/c23-20-9-4-12-24-22(20)27-18-10-13-25(14-11-18)21(26)15-17-7-3-6-16-5-1-2-8-19(16)17/h1-9,12,18H,10-11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKIKWNYROKQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-bromopyridine with piperidine under specific conditions to form the bromopyridinyl-piperidine intermediate. This intermediate is then reacted with a naphthalen-1-yl ethanone derivative to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the bromopyridine moiety.

Substitution: The bromine atom in the bromopyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

Industry: It can be used in the development of new materials with unique properties, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety may interact with certain enzymes or receptors, while the piperidine and naphthalene groups contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

- 1-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

- 1-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Uniqueness

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of bromopyridine, piperidine, and naphthalene moieties also provides a distinct structural framework that can be exploited for various applications.

Biological Activity

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be defined by the following molecular formula:

This structure features a brominated pyridine moiety, a piperidine ring, and a naphthalenyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate various signaling pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.

Biological Activity Overview

The compound has shown promise in several biological assays:

| Biological Activity | Findings |

|---|---|

| Anticancer Activity | In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate significant growth inhibition compared to standard chemotherapeutics. |

| Antimicrobial Properties | Preliminary tests suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is likely due to the presence of the bromopyridine moiety, which enhances membrane permeability. |

| Anti-inflammatory Effects | The compound has been reported to reduce pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory disorders. |

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 12 µM and 15 µM respectively. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Evaluation : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antibacterial agent.

- Anti-inflammatory Study : Another study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant decrease in TNF-alpha levels, supporting its role as an anti-inflammatory agent.

Q & A

Q. Advanced Research Focus

- Bromopyridine Modifications : Replacing bromine with smaller halogens (e.g., Cl) or electron-withdrawing groups alters electrophilicity, impacting interactions with catalytic enzyme residues. For example, bromine’s steric bulk may hinder binding in constrained active sites .

- Naphthyl Substitutions : Introducing polar groups (e.g., -OH, -NH) enhances hydrophilicity but may reduce membrane permeability. Comparative studies with phenyl or indole analogs show that the naphthyl group’s planar structure improves π-π stacking in hydrophobic pockets .

- Methodology : Use competitive binding assays (e.g., fluorescence polarization) and X-ray crystallography to map binding pockets .

What computational strategies are recommended to predict binding modes and interaction mechanisms with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with targets such as kinases or GPCRs. Prioritize targets with known bromopyridine sensitivity (e.g., tyrosine kinases) .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-target complexes. Analyze hydrogen bonding (e.g., piperidine nitrogen with catalytic aspartate) and hydrophobic contacts (naphthyl with nonpolar residues) .

- Pharmacophore Modeling : Identify critical features (e.g., bromine position, ketone orientation) using software like PHASE. Validate with QSAR studies on analog libraries .

How can researchers resolve contradictions in biological activity data across different assay systems?

Advanced Research Focus

Contradictions often arise from assay-specific conditions (e.g., pH, redox environments) or off-target effects. Strategies include:

- Orthogonal Assays : Confirm enzyme inhibition (e.g., IC) via fluorescence-based and radiometric assays. For example, discrepancies in kinase inhibition may reflect ATP concentration differences .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify metabolites that interfere with activity. LC-MS can detect reactive intermediates .

- Data Normalization : Report activities relative to positive controls (e.g., staurosporine for kinases) and account for solvent effects (e.g., DMSO tolerance thresholds) .

What are the key considerations for designing analogs with improved pharmacokinetic properties?

Q. Advanced Research Focus

- logP Optimization : Balance hydrophobicity (naphthyl) and polarity (piperidine oxygen) to achieve logP ~2–4 for oral bioavailability. Use substituents like -CF or -OCH to fine-tune .

- Metabolic Hotspots : Block vulnerable sites (e.g., piperidine N-oxidation) via methyl or cyclopropyl groups. CYP450 inhibition assays guide structural adjustments .

- Permeability : Assess Caco-2 cell monolayers or PAMPA for passive diffusion. Introduce hydrogen bond acceptors (e.g., pyridine) to enhance transcellular transport .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound treatment. Requires LC-MS/MS or Western blotting to quantify unfolded proteins .

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. Crosslinking followed by pull-down/MS identifies interacting proteins .

- Knockdown/Rescue Experiments : Use siRNA to silence the putative target; rescue with overexpression should restore compound sensitivity .

What strategies mitigate solubility challenges during in vivo studies?

Q. Advanced Research Focus

- Formulation : Use co-solvents (e.g., PEG 400, Captisol) or nanoemulsions. For IV administration, adjust pH to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate or ester groups at the ketone or naphthyl position, which hydrolyze in vivo to release the active compound .

- Salt Formation : Screen with counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.